molecular formula C18H17ClN2 B582145 1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine CAS No. 1248621-84-2

1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine

Cat. No. B582145
CAS RN: 1248621-84-2
M. Wt: 296.798
InChI Key: VYAWDLYAPGCDAT-UHFFFAOYSA-N
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Description

“1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine” is an organic compound . It is available for purchase from various chemical suppliers . More detailed information about this compound, including its chemical properties, structure, and potential uses, can be found in chemical databases and resources .

Scientific Research Applications

Aminoquinoline Applications in Malaria Treatment

Aminoquinolines, such as chloroquine and amodiaquine, have been historically significant in the treatment and prevention of malaria. Studies have demonstrated the efficacy of these compounds in inhibiting the growth of Plasmodium parasites, which are responsible for malaria. For instance, chloroquine has been used extensively as a safe and effective treatment for Plasmodium vivax malaria, highlighting the potential of aminoquinolines in therapeutic interventions against malaria Walsh et al., 1999.

Pharmacokinetics and Metabolism

Research on aminoquinolines has also delved into their pharmacokinetics and metabolism. Studies have investigated how these compounds are processed in the body, including their absorption, distribution, metabolism, and excretion. For example, the pharmacokinetics of chloroquine and its metabolites in healthy volunteers have been studied to understand how these drugs are metabolized and eliminated Ette et al., 1989.

Resistance Mechanisms

The emergence of resistance to aminoquinolines, particularly chloroquine, has prompted research into understanding the genetic and molecular mechanisms behind it. Studies have identified specific genetic mutations in the Plasmodium falciparum parasite that confer resistance to chloroquine, offering insights into how resistance develops and how it can be overcome Duraisingh et al., 1997.

properties

IUPAC Name

1-chloro-N,N-dimethyl-3-(3-methylphenyl)isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2/c1-12-5-4-6-14(9-12)17-10-13-7-8-15(21(2)3)11-16(13)18(19)20-17/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAWDLYAPGCDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C3C=C(C=CC3=C2)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-N,N-dimethyl-3-m-tolylisoquinolin-7-amine

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